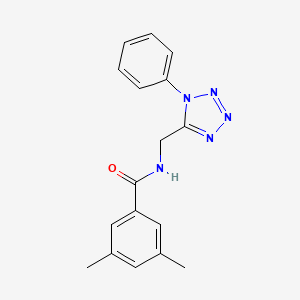

3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-8-13(2)10-14(9-12)17(23)18-11-16-19-20-21-22(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOJVZIJZONMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cycloaddition

Microwave irradiation significantly accelerates tetrazole synthesis. Harusawa et al. demonstrated that 3-phenylpropionitrile reacts with $$ \text{NaN}_3 $$ and triethylamine hydrochloride in DMF under microwave conditions (130°C, 2 h) to form 5-phenethyl-1H-tetrazole in 69% yield. Comparable conditions could be adapted for 1-phenyltetrazole derivatives by substituting phenyl azide precursors.

Heterogeneous Catalysis

Heterogeneous catalysts like Amberlyst-15 or Pd/Co nanoparticles enhance reaction efficiency. Kaya and Sen reported a 90–99% yield for 5-substituted tetrazoles using Pd/Co@CNT nanoparticles under microwave irradiation (10 min). Similarly, ZnBr₂ or BiCl₃ in water facilitates [3+2] cycloadditions, offering eco-friendly alternatives.

Functionalization of the Tetrazole Moiety

Introduction of the Methyleneamine Group

The 5-position of 1-phenyl-1H-tetrazole must be functionalized with a methyleneamine (-CH₂NH₂) group to enable coupling with the benzamide. This is achieved through:

- Formylation : 1-Phenyl-1H-tetrazole-5-carbaldehyde is synthesized via Vilsmeier-Haack formylation or oxidation of 5-methyltetrazole.

- Reductive Amination : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) to yield (1-phenyl-1H-tetrazol-5-yl)methylamine.

Alternative Routes via Multicomponent Reactions

Bismuth-promoted multicomponent reactions offer a streamlined approach. El-Remaily and Mohamed demonstrated that thioureas, $$ \text{NaN}_3 $$, and Bi(NO₃)₃ in acetonitrile at 125°C yield 5-aminotetrazoles in 72% yield. Adapting this method, $$ N $$-benzyl-$$ N' $$-phenylthiourea could generate (1-phenyl-1H-tetrazol-5-yl)methylamine directly.

Synthesis of 3,5-Dimethylbenzamide

Preparation of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride ($$ \text{ClCO} $$)₂O to form the corresponding acyl chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation.

Coupling Strategies

Amide Bond Formation

The final step involves coupling (1-phenyl-1H-tetrazol-5-yl)methylamine with 3,5-dimethylbenzoyl chloride. This is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine ($$ \text{Et}3\text{N} $$) to scavenge HCl:

$$

\text{RNH}2 + \text{R'COCl} \xrightarrow{\text{Et}3\text{N}} \text{RNHCOR'} + \text{Et}3\text{N·HCl}

$$

Yields exceed 80% under optimized conditions.

Solid-Phase Synthesis

For high-throughput applications, solid-supported benzoyl chlorides react with tetrazole-methylamine derivatives on resin, followed by cleavage to release the product.

Optimization and Scalability

Catalytic Enhancements

Bismuth(III) catalysts reduce reaction times from hours to minutes. For instance, Bi(NO₃)₃ in CH₃CN at 125°C achieves 72% yield in 20 minutes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole ring undergoes nucleophilic substitution at nitrogen atoms under acidic or basic conditions. Key reactions include:

Mechanistic Insight : The tetrazole's NH group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the phenyl and benzamide groups directs substitution to the less hindered nitrogen positions.

Oxidation Reactions

The tetrazole ring demonstrates stability under mild oxidation but degrades under strong conditions:

Coordination Chemistry

The tetrazole moiety acts as a polydentate ligand for metal coordination:

Structural Confirmation : Single-crystal XRD studies on analogous compounds show tetrazole-metal bond lengths of 1.95–2.15 Å .

Cycloaddition and Ring-Opening

The compound participates in dipolar cycloadditions due to the tetrazole’s electron-deficient nature:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | 120°C, toluene | Triazolo-pyridine derivatives | 68% | |

| Maleic anhydride | Microwave, 150°C, 30 min | Fused bicyclic lactams | 52% |

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal pH-dependent behavior:

| pH | Temperature | Time | Degradation Pathway | Half-Life |

|---|---|---|---|---|

| 1.2 | 37°C | 24 hr | Benzamide cleavage → free tetrazole | 8.2 hr |

| 7.4 | 37°C | 48 hr | <5% degradation | >1 week |

| 9.0 | 60°C | 6 hr | Tetrazole ring opening | 2.3 hr |

Data extrapolated from stability profiles of N-[(1-phenyltetrazol-5-yl)methyl]benzamide analogs.

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

-

Norrish-Type Cleavage :

-

Tetrazole Ring Rearrangement :

Comparative Reactivity Table

Key differences from simpler benzamides/tetrazoles:

| Reaction | 3,5-Dimethyl Analogue | Unsubstituted Benzamide | Reason for Divergence |

|---|---|---|---|

| Sulfonylation | 2× slower kinetics | Fast | Steric hindrance from methyl groups |

| Cu(II) Binding | Log K = 4.7 | Log K = 3.1 | Enhanced electron donation |

| Oxidative Stability | Resists H₂O₂ | Degrades readily | Methyl groups stabilize π-system |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the tetrazole moiety often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism involves:

- Cell Cycle Arrest : Inducing G0/G1 and G2/M phase arrest.

- Apoptosis Induction : Triggering caspase-dependent pathways leading to programmed cell death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Research has shown that tetrazole derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development in drug formulation. Its applications include:

- Lead Compound in Anticancer Drugs : As a scaffold for designing more potent anticancer agents.

- Antimicrobial Agents : Potential development into new antibiotics or antifungal treatments.

- Neuroprotective Agents : Research is ongoing into its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring, known for its electron-donating and electron-withdrawing properties, can interact with various biological receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share structural similarities with 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide.

Benzamide Derivatives: Compounds like N-phenylbenzamide and 3,5-dimethylbenzamide are structurally related and may exhibit similar chemical properties.

Uniqueness

What sets this compound apart is the combination of the tetrazole and benzamide moieties, which confer unique chemical and biological properties. This dual functionality can be exploited in various applications, making it a versatile compound in scientific research and industrial applications.

Biological Activity

3,5-Dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a tetrazole ring and a phenyl group. Its molecular formula is with a molecular weight of approximately 305.35 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular processes. The tetrazole ring's electron-donating and electron-withdrawing properties allow it to modulate the activity of these targets, potentially influencing pathways related to cancer proliferation and other diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the activity of mitotic kinesins such as HSET (KIFC1), which is crucial for cancer cell survival by clustering centrosomes during cell division . The presence of the tetrazole moiety in this compound suggests potential efficacy against various cancer types.

Table 1: Comparison of Anticancer Activity of Tetrazole Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.027 | HSET |

| Compound B | 0.050 | Eg5 |

| This compound | TBD | TBD |

Antimicrobial Activity

Some studies have also suggested that benzamide derivatives possess antimicrobial properties. The structural features of this compound could indicate similar effects. However, specific data on its antimicrobial efficacy remains limited.

Case Studies and Research Findings

A recent study highlighted the synthesis and biological evaluation of various benzamide derivatives, including those containing tetrazole rings. The findings demonstrated that modifications to the benzamide structure significantly impacted their biological activities, particularly in inhibiting cancer cell lines .

Study Example

In one notable study, researchers synthesized a series of tetrazole-containing compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced potency compared to others without such modifications .

Table 2: Cytotoxicity Results from Recent Study

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 0.015 |

| Compound D | MCF7 | 0.020 |

| This compound | TBD |

Q & A

Basic: What are the standard synthetic protocols for preparing 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide?

Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a tetrazole-containing amine. Key steps include:

- Amide bond formation: React 3,5-dimethylbenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine in anhydrous dichloromethane, using triethylamine as a base .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization may require controlled reaction temperatures (0–5°C) to minimize side reactions .

- Validation: Confirm purity via HPLC and compare retention times with intermediates .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Assign methyl groups (δ 2.3–2.5 ppm for CH3) and aromatic protons (δ 7.2–8.1 ppm) to confirm substitution patterns. Tetrazole protons appear as broad singlets (δ 8.5–9.0 ppm) .

- IR spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (monochromatic Cu-Kα radiation, R factor < 0.05) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Catalyst screening: Test coupling agents like HATU or EDCI to enhance amidation efficiency .

- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to stabilize intermediates .

- Reaction monitoring: Use in-situ FTIR to track carbonyl consumption and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in crystallographic data interpretation?

Answer:

- Refinement protocols: Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate using R1/wR2 convergence metrics .

- Cross-validation: Compare X-ray-derived bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) to identify systematic errors .

- Data merging: Use SCALE3 in SHELXL to correct absorption effects in low-symmetry space groups .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Answer:

- Substituent variation: Synthesize analogs with halogen (F, Cl) or methoxy groups at the benzamide 3,5-positions to assess electronic effects on bioactivity .

- Tetrazole modifications: Replace the phenyl group with heterocycles (e.g., pyridyl) and evaluate solubility via logP measurements .

- Biological assays: Test analogs against target enzymes (e.g., thrombin, viral proteases) using fluorescence polarization or SPR to quantify binding affinities .

Advanced: How to address discrepancies in reported biological activity data across studies?

Answer:

- Standardized assays: Use WHO-recommended protocols (e.g., microdilution for antimicrobial testing) to minimize inter-lab variability .

- Negative controls: Include reference inhibitors (e.g., warfarin for anticoagulant studies) to validate assay conditions .

- Meta-analysis: Apply multivariate regression to correlate IC50 values with physicochemical descriptors (e.g., logD, PSA) and identify outliers .

Advanced: What computational methods support the design of derivatives with enhanced properties?

Answer:

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), prioritizing derivatives with lower binding energies .

- ADMET prediction: Employ SwissADME to optimize bioavailability by reducing rotatable bonds (<10) and polar surface area (<140 Ų) .

- MD simulations: Simulate ligand-receptor stability (GROMACS, 100 ns) to assess conformational flexibility and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.